3,4-Dibromo-1H-indazol-6-amine
Overview
Description
3,4-Dibromo-1H-indazol-6-amine is a heterocyclic compound with the molecular formula C7H5Br2N3. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bromine atoms at the 3 and 4 positions of the indazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1H-indazol-6-amine typically involves the bromination of 1H-indazole-6-amine. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-1H-indazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted indazole derivatives, while oxidation can produce indazole-6-carboxylic acids .
Scientific Research Applications
3,4-Dibromo-1H-indazol-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1H-indazol-6-amine involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to enzymes and receptors, making it a potent inhibitor of certain biological pathways. For example, it can inhibit the activity of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism, which is a target for cancer immunotherapy .
Comparison with Similar Compounds
1H-Indazole-6-amine: Lacks the bromine atoms, resulting in different reactivity and biological activity.
3,4-Dichloro-1H-indazol-6-amine: Similar structure but with chlorine atoms instead of bromine, leading to variations in chemical properties and applications.
3,4-Difluoro-1H-indazol-6-amine: Contains fluorine atoms, which significantly alter its electronic properties and reactivity.
Uniqueness: 3,4-Dibromo-1H-indazol-6-amine is unique due to the presence of bromine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
3,4-dibromo-2H-indazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFBJDJWVDAFLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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